(Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid
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Overview
Description
(Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid is an organic compound characterized by the presence of an acetamido group, a nitrophenyl group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid typically involves the reaction of 4-nitrobenzaldehyde with acetamide in the presence of a base, followed by a Knoevenagel condensation reaction with malonic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The nitrophenyl group in this compound can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The acetamido and nitrophenyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nucleophilic substitution products.
Scientific Research Applications
Chemistry: (Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is utilized as a probe to study enzyme-substrate interactions and protein-ligand binding. Its derivatives are often employed in the design of bioactive molecules.
Medicine: The compound’s derivatives have shown potential as therapeutic agents in the treatment of various diseases, including cancer and bacterial infections. Its ability to undergo selective chemical reactions makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its incorporation into polymer matrices enhances mechanical properties and introduces functional groups for further modification.
Mechanism of Action
The mechanism of action of (Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active site residues, while the nitrophenyl group can participate in π-π interactions with aromatic amino acids. These interactions facilitate the compound’s binding to its target, leading to the modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
(Z)-2-Acetamido-3-(4-aminophenyl)acrylic acid: Similar structure but with an amino group instead of a nitro group.
(Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid: Contains a chlorine atom in place of the nitro group.
(Z)-2-Acetamido-3-(4-methylphenyl)acrylic acid: Features a methyl group instead of a nitro group.
Uniqueness: (Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-2-acetamido-3-(4-nitrophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-6H,1H3,(H,12,14)(H,15,16)/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJKFHSOMYAKSR-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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